![molecular formula C23H24N2O5S2 B2819151 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1005300-59-3](/img/structure/B2819151.png)
4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
The compound “4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .
Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or alkaline conditions. The tetrahydroquinoline moiety could also undergo various transformations, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the ethoxy group could increase its lipophilicity .Scientific Research Applications
- N-benzenesulfonyl amino acid esters, including our compound, have demonstrated antiviral properties . Researchers have explored their potential in inhibiting viral replication and preventing infections. Further studies could focus on specific viruses and mechanisms of action.
- The N-benzenesulfonyl scaffold has been associated with anti-cancer effects . Investigating the impact of our compound on cancer cell lines, understanding its mode of action, and optimizing its structure for enhanced efficacy could be valuable.
- N-benzenesulfonyl amino acid derivatives, such as our compound, may exhibit anti-inflammatory activity . Researchers could explore its effects on inflammatory pathways, cytokine production, and potential therapeutic applications.
- The compound’s sulfonamide group suggests potential antimicrobial properties . Investigating its activity against bacteria, fungi, and other pathogens could provide insights for drug development.
- N-benzenesulfonyl amino acid esters can mimic pyrabactin, activating ABA receptors . ABA is involved in stress responses and plant growth regulation. Our compound’s similarity to pyrabactin warrants further investigation in plant biology.
- N-benzenesulfonyl amino acid esters serve as versatile synthetic intermediates . Researchers can use them to construct more complex molecules, potentially leading to novel drugs or materials.
Antiviral Activity
Anti-Cancer Potential
Anti-Inflammatory Properties
Antimicrobial Applications
Activation of Abscisic Acid (ABA) Receptors
Synthetic Building Blocks
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-2-30-20-11-13-21(14-12-20)31(26,27)24-19-10-15-23-18(17-19)7-6-16-25(23)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAORLXULARJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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